molecular formula C8H8ClF3N2 B13904296 (1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

Cat. No.: B13904296
M. Wt: 224.61 g/mol
InChI Key: HXYCLYBAZZEUFG-SCSAIBSYSA-N
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Description

(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the coupling of intermediates, followed by purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine oxide derivative, while substitution could introduce different functional groups into the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, (1R)-1-[3-chloro-5-(trifluoromethyl)pyridin

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3/t4-/m1/s1

InChI Key

HXYCLYBAZZEUFG-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N

Origin of Product

United States

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